4-Acetamidobenzenesulfonamide chemical properties and structure
4-Acetamidobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 4-Acetamidobenzenesulfonamide
Introduction
4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is an organic compound with significant relevance in medicinal chemistry and pharmaceutical development.[1][2] It belongs to the benzenesulfonamides class of organic compounds, characterized by a sulfonamide group S-linked to a benzene (B151609) ring.[3] This molecule serves as a key intermediate in the synthesis of sulfa drugs, which were among the first effective antimicrobial agents.[4][5] It is also known as a metabolite of the herbicide asulam (B1667650) and the antibiotic sulfanilamide.[6] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
4-Acetamidobenzenesulfonamide is a white to light beige crystalline powder.[1][7] Its structure consists of a central benzene ring substituted with an acetamido group and a sulfonamide group at the para positions.
Caption: Chemical structure of 4-Acetamidobenzenesulfonamide.
Physicochemical Properties
The key physicochemical properties of 4-Acetamidobenzenesulfonamide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][7] |
| Molecular Weight | 214.24 g/mol | [2] |
| Appearance | White to light beige crystalline powder | [1][7][8] |
| Melting Point | 214-217 °C | [7][8][9] |
| Boiling Point | 418.91 °C (at 101,325 Pa) | [7][8][9] |
| Density | ~1.38-1.41 g/cm³ | [8][10] |
| Water Solubility | Slightly soluble | [1][8][9] |
| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/mL) and Dimethylformamide (~30 mg/mL); Slightly soluble in Methanol (B129727). | [6][8][9][11] |
| pKa (Strongest Acidic) | 4.84 | [3] |
| pKa (Predicted) | 9.88 ± 0.12 | [1][8][9] |
| LogP | -0.04 | [8][12] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 2 | [1][3] |
| Polar Surface Area | 92.75 - 97.6 Ų | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Acetamidobenzenesulfonamide.
| Spectroscopic Data | Value | Source(s) |
| UV/Vis (λmax) | 261 nm | [6][11] |
| ¹H NMR | Spectra available in public databases. | [13][14] |
| ¹³C NMR | Spectra available in public databases. | [13][14] |
| IR Spectra | Spectra available in public databases. | [2] |
| Mass Spectrometry | Spectra available in public databases. | [2] |
Experimental Protocols
Synthesis of 4-Acetamidobenzenesulfonamide
The synthesis of 4-Acetamidobenzenesulfonamide is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with aqueous ammonia (B1221849).[7][8][15][16]
Caption: General workflow for the synthesis of 4-Acetamidobenzenesulfonamide.
Detailed Methodology:
-
Reaction Setup: Cautiously mix 4-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia (e.g., 39 g of the chloride with 120 mL of ammonia solution, d=0.880).[15] This reaction is vigorous and exothermic.
-
Formation of Paste: Stir the mixture until a smooth, thin paste is formed.[15]
-
Heating: Heat the paste at 70°C for 30 minutes with occasional stirring.[15]
-
Neutralization: After heating, allow the mixture to cool. Neutralize it with a dilute sulfuric acid solution.[15]
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water until the filtrate is neutral.[16]
-
Drying: Dry the product, for instance, by air drying on the filter funnel.[16] The crude product is often pure enough for subsequent syntheses.[15]
-
Purification (Optional): For a highly pure product, recrystallize the compound from hot water. This process yields colorless crystals.[15]
Spectroscopic Analysis Protocol (General)
A general workflow for the characterization of synthesized 4-Acetamidobenzenesulfonamide.
-
Sample Preparation:
-
NMR (¹H and ¹³C): Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.
-
FTIR: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR accessory.[2]
-
Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like ESI-MS.[17]
-
UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an appropriate concentration.
-
-
Data Acquisition:
-
Acquire spectra using standard parameters on the respective instruments. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) for full structural assignment.
-
-
Data Analysis:
-
Process the raw data (e.g., Fourier transformation for NMR and IR, peak detection for MS).
-
Compare the obtained spectra with known literature values and spectral databases to confirm the structure and purity of the compound.[2][14] Key IR peaks to look for include N-H stretches, C=O stretch (amide), S=O stretches (sulfonamide), and aromatic C-H and C=C bands.[18]
-
Biological Activity and Mechanism of Action
4-Acetamidobenzenesulfonamide is an active metabolite and a precursor to sulfonamide antibiotics.[6] Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS).[19] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[4]
Caption: Inhibition of bacterial folic acid synthesis by 4-Acetamidobenzenesulfonamide.
The compound also exhibits inhibitory activity against several isoforms of carbonic anhydrase, specifically CAII, CAIX, and CAXII, with Ki values of 246, 135, and 49 nM, respectively, for the human enzymes.[6] This suggests potential applications beyond its role as an antibacterial precursor.
Conclusion
4-Acetamidobenzenesulfonamide is a cornerstone molecule in the history and development of antimicrobial agents. Its well-defined chemical properties and straightforward synthesis make it an important subject of study and a valuable intermediate. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Acetamidobenzenesulfonamide (HMDB0246327) [hmdb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Acétamidobenzènesulfonamide — Wikipédia [fr.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 8. 4-Acetamidobenzenesulfonamide CAS#: 121-61-9 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc [chemsrc.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
